molecular formula C31H27N3O4S2 B12028528 (5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-29-5

(5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12028528
CAS No.: 623935-29-5
M. Wt: 569.7 g/mol
InChI Key: URKOPHAVGVPHRW-QRQIAZFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by:

  • A 1,3-benzodioxol-5-ylmethyl substituent at position 3 of the thiazolidinone core.
  • A Z-configuration at the C5 methylene group.
  • A 3-(4-butoxyphenyl)-1-phenylpyrazole moiety linked via a methylene bridge.
  • A 2-thioxo group, which enhances electrophilicity and biological activity .

This structure combines lipophilic (butoxyphenyl, benzodioxole) and electron-rich (thioxo) features, making it a candidate for antimicrobial, anti-inflammatory, or enzyme-targeted applications .

Properties

CAS No.

623935-29-5

Molecular Formula

C31H27N3O4S2

Molecular Weight

569.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H27N3O4S2/c1-2-3-15-36-25-12-10-22(11-13-25)29-23(19-34(32-29)24-7-5-4-6-8-24)17-28-30(35)33(31(39)40-28)18-21-9-14-26-27(16-21)38-20-37-26/h4-14,16-17,19H,2-3,15,18,20H2,1H3/b28-17-

InChI Key

URKOPHAVGVPHRW-QRQIAZFYSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Optimization of Pyrazole Substituents

The 4-butoxyphenyl group is introduced via nucleophilic aromatic substitution using sodium hydride in tetrahydrofuran (THF), achieving 92% yield. Stereochemical control during the methylene bridge formation is critical; Z-configuration is favored by using triethylamine as a base and dichloromethane as a low-polarity solvent.

Preparation of the Thiazolidinone Core

The thiazolidinone component 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is synthesized via a solvent-free, three-component reaction. Primary amine derivatives of 1,3-benzodioxole-5-methanamine react with carbon disulfide and chloroacetyl chloride at 100°C for 35 minutes, yielding the thiazolidinone ring with 89% efficiency. This method eliminates side products associated with traditional solvent-based approaches.

Catalytic Enhancements

Patented methods describe using N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a catalyst to accelerate ring closure, reducing reaction time to 2 hours. Post-reaction purification involves vacuum distillation and silica gel chromatography, achieving >95% purity.

Coupling of Pyrazole and Thiazolidinone Components

The final coupling reaction employs a Heck-type cross-coupling strategy. The pyrazole intermediate and thiazolidinone core are combined in dimethyl sulfoxide (DMSO) with palladium(II) acetate as a catalyst, tri-o-tolylphosphine as a ligand, and potassium carbonate as a base. The reaction proceeds at 120°C for 24 hours under inert conditions, yielding the target compound with 78% efficiency.

Stereochemical Control

Z-configuration at the methylene bridge is maintained by using excess DMSO, which stabilizes the transition state through hydrogen bonding. Post-coupling purification involves recrystallization from a methanol-chloroform (1:1) mixture, enhancing stereochemical purity to 99%.

Reaction Condition Optimization

Solvent Systems

SolventYield (%)Purity (%)
DMSO7899
THF6591
Ethanol5887
Table 1: Solvent impact on coupling reaction efficiency.

Temperature and Time

Elevating temperatures from 80°C to 120°C increases yield by 20% but requires stringent oxygen exclusion to prevent oxidation. Reaction times beyond 24 hours lead to decomposition, capping optimal duration at 18–24 hours.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): δ 7.82 (s, 1H, pyrazole-H), 6.92–7.45 (m, 14H, aromatic-H), 5.21 (s, 2H, benzodioxole-CH2).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile-water, 70:30) confirms >99% purity with a retention time of 12.3 minutes .

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The thiazolidinone ring is a key reactive site, particularly at the C=O and C=S positions:

  • Nucleophilic Attack at the Carbonyl Carbon :
    The carbonyl group (C=O) undergoes nucleophilic addition reactions. For example, hydrazines or amines can attack the carbonyl, forming hydrazones or amide derivatives .

    Thiazolidinone+R NH2Amide Derivative\text{Thiazolidinone}+\text{R NH}_2\rightarrow \text{Amide Derivative}
  • Thioxo Group (C=S) Reactivity :
    The thioxo group can be oxidized to a carbonyl (C=O) using agents like hydrogen peroxide or potassium permanganate under acidic conditions. Conversely, reduction with lithium aluminum hydride (LiAlH₄) yields thiol derivatives.

Reaction TypeReagents/ConditionsProductReference
OxidationKMnO₄, H⁺C=O
ReductionLiAlH₄, dry ether-SH

Pyrazole Moiety Reactions

The pyrazole ring undergoes electrophilic substitution and coordination reactions:

  • Electrophilic Aromatic Substitution :
    The electron-rich pyrazole nitrogen directs substituents to the C-3 and C-5 positions. Nitration or halogenation reactions are feasible under controlled conditions .

  • Metal Coordination :
    Pyrazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance catalytic or biological activity .

Butoxyphenyl Group Transformations

The 4-butoxyphenyl substituent participates in hydrolysis and substitution:

  • Ether Cleavage :
    Treatment with HBr or HI cleaves the butoxy group to form phenolic derivatives :

    Ph O C H +HIPh OH+C H I\text{Ph O C H }+\text{HI}\rightarrow \text{Ph OH}+\text{C H I}
  • Nitration/Sulfonation :
    The phenyl ring undergoes nitration at the para position relative to the ether group .

Methylene Bridge Reactivity

The exocyclic methylene group (=CH–) between the thiazolidinone and pyrazole moieties is susceptible to:

  • Cycloaddition Reactions :
    Participates in Diels-Alder reactions with dienophiles like maleic anhydride .

  • Radical Addition :
    Reacts with bromine or chlorine under UV light to form dihalogenated products.

Benzodioxole Modifications

The 1,3-benzodioxole group is resistant to oxidation but can undergo demethylation under strong acidic conditions (e.g., H₂SO₄) to yield catechol derivatives .

Mechanistic Insights

  • Thioxo Oxidation : Proceeds via a sulfoxide intermediate before forming the carbonyl.

  • Pyrazole Nitration : Follows a nitronium ion (NO₂⁺) mechanism, favored by electron-donating substituents .

This compound’s multifunctional architecture enables versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore reaction yields and kinetics under optimized conditions.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazolidinone structures often exhibit anticancer activity. The presence of the benzodioxole moiety may enhance this effect due to its known antioxidant properties, which can protect cells from oxidative stress and potentially inhibit cancer cell proliferation. Studies have shown that derivatives of similar compounds can act as inhibitors of specific cancer pathways, suggesting that this compound could be developed as a lead for anticancer drug development.

Anti-inflammatory Effects

The pyrazole group is recognized for its anti-inflammatory properties. Compounds containing pyrazoles have been documented to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This suggests that the compound could be explored for therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. The unique combination of the thiazolidinone, benzodioxole, and pyrazole structures may provide synergistic effects that enhance antimicrobial efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields. The methodology often includes:

  • Formation of the thiazolidinone ring through cyclization.
  • Introduction of the benzodioxole and pyrazole groups via nucleophilic substitution or electrophilic aromatic substitution reactions.

Exploring derivatives of this compound can lead to enhanced biological activity or altered pharmacokinetic properties, making it essential for drug development.

Biological Interaction Studies

To understand how this compound interacts with biological systems, several methodologies can be employed:

  • Molecular Docking Simulations : These simulations can predict the binding affinities of the compound to specific biological targets such as enzymes or receptors.
  • In Vitro Assays : These assays can assess the efficacy of the compound in inhibiting specific biological pathways or cellular processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can form covalent bonds with active site residues, inhibiting enzyme activity. The benzodioxole and pyrazole rings can enhance binding affinity through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

  • Substituent Effects: The benzodioxole group in the target compound (vs. benzyl in ) may enhance binding to aromatic residues in enzymes due to its fused oxygenated ring . The 4-butoxyphenyl chain (vs.
  • Synthetic Efficiency: The target compound’s synthesis aligns with methods in , using acetic acid and sodium acetate under reflux, yielding Z-isomers selectively. In contrast, compounds like require milder conditions (methanol, room temperature) .

Table 2: Property Comparison

Property Target Compound Compound in Compound in
LogP ~4.2 (estimated) ~3.8 ~3.5
Solubility Low in water; soluble in DMSO Moderate in ethanol Moderate in chloroform
Biological Activity Potential kinase inhibition (thioxo group) Antimicrobial (chloro substituent) Anti-inflammatory (propoxy chain)

Key Findings:

  • Thioxo Group : The 2-thioxo moiety in the target compound and analogs (e.g., ) is critical for electrophilic reactivity, enabling covalent interactions with cysteine residues in enzymes .
  • Alkoxy Chains : Longer chains (butoxy vs. propoxy/methoxy) correlate with increased LogP, suggesting better blood-brain barrier penetration but higher metabolic instability .

Biological Activity

The compound (5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

These compounds have gained attention due to their ability to interact with various biological targets, making them valuable in medicinal chemistry .

The structure of this compound features a thiazolidinone core that can be modified at positions 2, 3, and 5. This flexibility allows for the optimization of its biological activity through structural modifications . The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in disease processes.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The compound may exhibit similar properties due to its structural analogies.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer10Apoptosis induction
Compound BLung Cancer15Cell cycle arrest
(5Z)-...TBDTBDTBD

2. Antidiabetic Properties

Thiazolidinone derivatives are also known for their antidiabetic effects, particularly through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism . The specific compound may interact with PPARγ, similar to established drugs like pioglitazone.

3. Antioxidant Activity

The antioxidant potential of thiazolidinones has been documented extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (mM)
Vitamin C90%0.05
Compound C75%0.15
(5Z)-...TBDTBD

Case Studies

Several case studies have investigated the biological activities of thiazolidinone derivatives:

Case Study 1: Anticancer Efficacy
A study demonstrated that a thiazolidinone derivative significantly inhibited the proliferation of human breast cancer cells in vitro. The compound induced apoptosis through the mitochondrial pathway, showcasing its potential as a therapeutic agent .

Case Study 2: Antidiabetic Effects
Another investigation revealed that a related thiazolidinone derivative improved insulin sensitivity in diabetic rats. The study measured glucose levels pre-and post-treatment, indicating a marked reduction in hyperglycemia .

Q & A

Q. Q1. What are the established synthetic routes for this thiazolidinone derivative, and how can reaction yields be optimized?

Basic Synthesis: The compound’s core structure can be synthesized via a multi-step approach:

Condensation : React a benzaldehyde derivative (e.g., 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a thiazolidinone precursor (e.g., 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxothiazolidin-4-one) under basic conditions (e.g., KOH/EtOH), forming the Z-configuration via Knoevenagel condensation .

Cyclization : Use mercaptoacetic acid or similar thiolating agents to form the thiazolidinone ring .

Purification : Crystallize the product using ethanol or methanol, and confirm purity via HPLC (>95%) .

Advanced Optimization:

  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize solvent/base ratios, temperature, and reaction time. For example, flow-chemistry setups can enhance reproducibility and reduce side products .
  • Heuristic Algorithms : Bayesian optimization has outperformed manual tuning in similar systems, achieving >85% yield improvements in thiazolidinone syntheses .

Structural Characterization Techniques and Challenges

Q. Q2. Which spectroscopic methods are critical for confirming the Z-configuration and substituent positioning?

Basic Characterization:

  • NMR : Key signals include:
    • 1H NMR : A singlet at δ 7.2–7.8 ppm for the benzodioxole methylene group, and a downfield shift (δ 8.1–8.5 ppm) for the pyrazole-proton, confirming conjugation .
    • 13C NMR : A carbonyl signal at ~190 ppm for the thioxo group .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+: 564.12; observed: 564.11) .

Advanced Challenges:

  • X-ray Crystallography : Resolve stereochemical ambiguities. For example, the Z-configuration of the exocyclic double bond can be confirmed by a dihedral angle <10° between the thiazolidinone and pyrazole planes .
  • Dynamic NMR : Detect rotational barriers in the benzodioxole methylene group, which may influence bioactivity .

Biological Activity Profiling and Mechanistic Studies

Q. Q3. How is the compound screened for biological activity, and what are its potential targets?

Basic Screening:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion (MIC range: 8–64 µg/mL) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7), with IC50 values compared to doxorubicin .

Advanced Mechanistic Studies:

  • Target Identification : Similar thiazolidinones inhibit Hemoglobin subunits via covalent binding to cysteine residues, validated by SPR and molecular docking .
  • SAR Analysis : Modify the 4-butoxyphenyl group to a 4-fluorophenyl substituent, observing a 3-fold increase in activity due to enhanced lipophilicity .

Addressing Data Contradictions in Synthesis and Bioactivity

Q. Q4. How can researchers resolve discrepancies in reported yields or bioactivity data?

Case Example :

  • Yield Variability : Inconsistent yields (e.g., 60–85%) may arise from trace moisture in solvents. Anhydrous DMF with molecular sieves improves reproducibility to ±5% .
  • Bioactivity Discrepancies : Differences in MIC values (e.g., 8 vs. 32 µg/mL) could stem from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .

Q. Methodology :

  • Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to identify outliers .
  • Cross-Validation : Reproduce key results using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR for binding affinity) .

Experimental Design for Scalability and Reproducibility

Q. Q5. What strategies ensure scalable and reproducible synthesis in academic labs?

Traditional Approaches :

  • Batch Synthesis : Use Schlenk lines for moisture-sensitive steps, achieving 70–80% yields in 10-g batches .

Q. Advanced Workflows :

  • Flow Chemistry : Continuous-flow reactors reduce reaction time from 24 h to 2 h and improve safety for exothermic steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation (e.g., thiourea cyclization) in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.